Leishmanicidal Potency: Guttiferone F vs. Guttiferone A, Garcinol, Cambogin, and Miltefosine
Guttiferone F exhibits an IC50 of 0.20 µM against Leishmania donovani axenic amastigotes, demonstrating 4.1-fold greater potency than garcinol (IC50 0.82 µM) and 1.65-fold greater potency than cambogin (IC50 0.33 µM) [1]. It is equipotent to guttiferone A (IC50 0.16 µM) and 2.35-fold more potent than the clinical reference miltefosine (IC50 0.47 µM) [1]. However, the selectivity index (cytotoxicity IC50 against L6 rat myoblasts / leishmanicidal IC50) of Guttiferone F is 27, which is lower than that of guttiferone A (SI 46), indicating reduced differential toxicity toward mammalian cells [1].
| Evidence Dimension | Leishmanicidal IC50 (µM) and Selectivity Index (SI) |
|---|---|
| Target Compound Data | IC50 0.20 µM; SI 27 (L6 cytotoxicity IC50 5.4 µM) |
| Comparator Or Baseline | Guttiferone A: IC50 0.16 µM, SI 46; Garcinol: IC50 0.82 µM, SI 2.7; Cambogin: IC50 0.33 µM, SI 6.1; Miltefosine: IC50 0.47 µM |
| Quantified Difference | 2.35× more potent than miltefosine; 4.1× more potent than garcinol; SI 27 vs. SI 46 for guttiferone A |
| Conditions | Axenic amastigote L. donovani assay; L6 rat skeletal myoblast cytotoxicity counter-screen; duplicate experiments |
Why This Matters
For antileishmanial lead optimization programs, Guttiferone F provides a distinct potency-selectivity profile that cannot be replicated by substituting guttiferone A or garcinol.
- [1] Lenta, B.N., Vonthron-Sénécheau, C., Weniger, B., Devkota, K.P., Ngoupayo, J., Kaiser, M., Naz, Q., Choudhary, M.I., Tsamo, E., Sewald, N. (2007). Leishmanicidal and Cholinesterase Inhibiting Activities of Phenolic Compounds from Allanblackia monticola and Symphonia globulifera. Molecules, 12(8), 1548-1557. View Source
